2-甲基-4-甲硫基吡唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

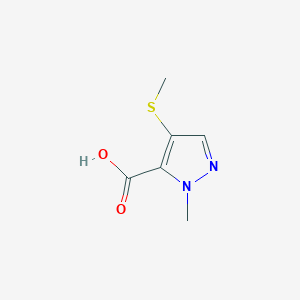

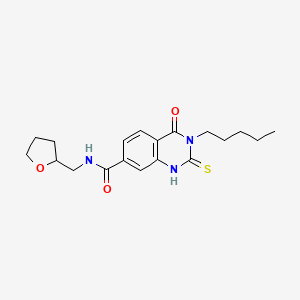

2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid is a compound that is likely to share some chemical properties with the compounds discussed in the provided papers. Although none of the papers directly address this compound, they do provide insights into similar structures and functionalities that can be used to infer some aspects of 2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including oxidation and methylation, as seen in the synthesis of 1-methyl-pyrazole-3-carboxylic acid . The process is optimized by controlling reaction time, temperature, and material ratios. While the exact synthesis of 2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid is not described, it is plausible that similar methods could be applied, with adjustments for the introduction of the methylsulfanyl group.

Molecular Structure Analysis

The molecular structure of compounds with similar functionalities has been analyzed using various spectroscopic methods. For instance, the FT-IR spectrum of a related triazole compound was recorded and analyzed, with vibrational wavenumbers computed at HF and DFT levels of theory . Such analyses provide insights into the geometrical parameters and electronic properties of the molecule, which are likely to be relevant for 2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid as well.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, with particular attention to the sites of nucleophilic attack, as indicated by the molecular electrostatic potential (MEP) map . The MEP analysis shows that negative regions are localized over sulfur atoms and certain nitrogen atoms, suggesting these as potential reactive sites. This information can be extrapolated to predict the reactivity of 2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through experimental and computational methods. For example, the antioxidant activities of new thiosemicarbazide derivatives were screened, showing significant radical scavenging abilities . Although the antioxidant activity of 2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid is not directly reported, the presence of similar functional groups suggests potential antioxidant properties.

科学研究应用

绿色化学中的催化应用

2-甲基-4-甲硫基吡唑-3-羧酸及其相关化合物在绿色化学领域显示出巨大的潜力,特别是作为各种有机化合物合成的催化剂。例如,已经合成并表征出具有尿素部分的新型生物基纳米有机固体酸,在温和无溶剂条件下显示出合成 4,4'-(芳甲亚基)双(1H-吡唑-5-醇)、香豆素-3-羧酸和肉桂酸衍生物等化合物的催化效率。这些催化剂为有机合成提供了一种可持续的方法,突出了此类化合物在促进环境友好型化学反应中的重要性 (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

抗氧化活性

已探索了源自或与 2-甲基-4-甲硫基吡唑-3-羧酸相关的化合物的抗氧化特性。由 2-(乙硫基)苯甲酰肼和各种芳基异硫氰酸酯合成的新型硫代半脲衍生物表现出有效的抗氧化活性。其中一些化合物显示出比标准抗氧化剂更强的自由基清除能力,表明 2-甲基-4-甲硫基吡唑-3-羧酸衍生物在制药和食品工业中作为有效抗氧化剂的潜力 (Nazarbahjat 等,2014).

合成与表征

研究重点关注 2-甲基-4-甲硫基吡唑-3-羧酸及其衍生物的合成和表征,提供了对其在各个领域的潜在应用的见解。研究优化了合成工艺并研究了这些化合物的性质,为它们在化学合成、制药和材料科学中的应用铺平了道路。例如,1-甲基吡唑-3-羧酸的合成展示了高效生产吡唑衍生物的方法学进步 (元福,2011).

未来方向

作用机制

The action environment, including factors like pH, temperature, and the presence of other molecules, can significantly influence a compound’s action, efficacy, and stability. For instance, solution studies on pyrazoles are highly influenced by the solvent, given their basic character, polarizability, and ability to exchange protons intermolecularly .

属性

IUPAC Name |

2-methyl-4-methylsulfanylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-8-5(6(9)10)4(11-2)3-7-8/h3H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODKJRFNHKSMCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)SC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2518660.png)

![2-[(1-Adamantyloxy)methyl]oxirane](/img/structure/B2518666.png)

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone](/img/structure/B2518670.png)